(S)-N-Methylazepan-3-amine

Kinase inhibition Structure-based drug design Conformational analysis

(S)-N-Methylazepan-3-amine (CAS 197086-47-8) is a chiral secondary amine featuring a seven-membered azepane ring with an N-methylamino substituent at the 3-position. The compound exists as the single (S)-enantiomer, with molecular formula C7H16N2 and molecular weight 128.22 g/mol.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13050758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Methylazepan-3-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCNC1CCCCNC1
InChIInChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3/t7-/m0/s1
InChIKeyOROOBNKHDZYDFL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Methylazepan-3-amine: CAS 197086-47-8 Chiral Azepane Building Block for Kinase-Targeted Drug Discovery


(S)-N-Methylazepan-3-amine (CAS 197086-47-8) is a chiral secondary amine featuring a seven-membered azepane ring with an N-methylamino substituent at the 3-position . The compound exists as the single (S)-enantiomer, with molecular formula C7H16N2 and molecular weight 128.22 g/mol . As a 3-aminoazepane derivative, it serves as a versatile chiral scaffold in medicinal chemistry, particularly as a building block for kinase inhibitor development and central nervous system (CNS)-targeted therapeutics . The azepane ring provides conformational flexibility distinct from smaller saturated heterocycles such as piperidines and pyrrolidines, enabling unique binding interactions with biological targets [1].

Why (S)-N-Methylazepan-3-amine Cannot Be Replaced by Racemic or Alternative Heterocyclic Analogs in Drug Discovery


The (S)-enantiomer of N-methylazepan-3-amine presents critical differentiation from the racemic mixture (CAS 124695-93-8) and from smaller-ring analogs (piperidines, pyrrolidines) due to three factors: (1) enantioselective target engagement, where the (S)-configuration determines specific binding orientation in chiral protein pockets [1]; (2) conformational flexibility of the seven-membered azepane ring, which adopts distinct low-energy conformations unavailable to six-membered piperidine scaffolds [2]; and (3) the N-methyl secondary amine motif, which enables hydrogen bonding and salt bridge formation that differs fundamentally from primary amine analogs [3]. Substituting the (S)-enantiomer with racemic material introduces the (R)-enantiomer as an impurity that may exhibit reduced target affinity or off-target activity, compromising SAR interpretation and lead optimization outcomes .

(S)-N-Methylazepan-3-amine Quantitative Differentiation Evidence: Comparative Data for Procurement Decision-Making


Azepane vs. Piperidine Scaffolds: Conformational Flexibility and PKB Inhibitor Binding Affinity

The azepane scaffold confers distinct conformational properties compared to six-membered piperidine analogs, enabling access to binding conformations that optimize interactions with kinase ATP-binding pockets. In PKB-alpha inhibition studies, azepane-derived compound 4 achieved an IC50 of 4 nM against PKB-alpha [1]. This high potency is attributable to the seven-membered ring's ability to adopt conformations that position key functional groups for optimal hydrogen bonding and hydrophobic contacts within the kinase active site, a conformational landscape not accessible to more rigid piperidine-based scaffolds .

Kinase inhibition Structure-based drug design Conformational analysis

(S)-Enantiomer vs. Racemic Mixture: Stereochemical Purity Requirements for Chiral Drug Development

The (S)-enantiomer of N-methylazepan-3-amine (CAS 197086-47-8) is supplied as the stereochemically pure compound, whereas the racemic mixture (CAS 124695-93-8) contains equal proportions of (R)- and (S)-enantiomers. In drug discovery, the use of enantiopure building blocks is essential when the target binding site is chiral, as the (R)-enantiomer may exhibit reduced affinity, altered selectivity, or distinct off-target pharmacology . For (3R)-3-aminoazepane, a related chiral azepane intermediate used in nazartinib (EGF816) synthesis, enantiomeric purity of 99.2% ee was achieved via biocatalytic transaminase methodology, underscoring the critical importance of stereochemical control in pharmaceutical development [1].

Chiral resolution Enantioselective synthesis Stereochemistry

N-Methyl Substitution Pattern: Differentiating from Primary Amine Azepane Analogs

(S)-N-Methylazepan-3-amine contains a secondary amine (N-methyl) group at the 3-position, distinguishing it from primary amine analogs such as (3S)-3-aminoazepane. The N-methyl substitution increases lipophilicity (calculated logP) and modulates hydrogen bonding capacity relative to primary amines . In the context of CNS drug discovery, secondary amines often exhibit improved blood-brain barrier penetration compared to primary amines due to reduced hydrogen bond donor count and enhanced passive diffusion [1]. The compound's calculated physicochemical properties include a boiling point of 184.4°C at 760 mmHg and density of 0.9 g/cm³, consistent with its classification as a moderately lipophilic secondary amine [2].

Secondary amine Lipophilicity modulation Hydrogen bonding

Solubility Profile: Organic Solvent Compatibility for Synthetic Transformations

(S)-N-Methylazepan-3-amine exhibits good solubility in common organic solvents including methanol, ethanol, and dimethyl sulfoxide (DMSO) [1]. This solubility profile facilitates its use in diverse synthetic transformations, including amide coupling, reductive amination, and nucleophilic substitution reactions, without requiring specialized solvent systems . The compound's chemical stability under standard laboratory conditions further supports its utility as a reliable building block for medicinal chemistry applications .

Solubility Organic synthesis Reaction medium

(S)-N-Methylazepan-3-amine Optimal Research Applications: Evidence-Guided Procurement Scenarios


Kinase Inhibitor Lead Optimization: PKB/Akt and EGFR-Targeted Programs

(S)-N-Methylazepan-3-amine serves as a chiral building block for the synthesis of azepane-containing kinase inhibitors, particularly those targeting the PKB/Akt pathway and mutant-selective EGFR inhibitors. The azepane scaffold has demonstrated utility in structure-based optimization campaigns, with derivatives achieving nanomolar potency against PKB-alpha (IC50 = 4 nM) [1]. The (S)-configured stereocenter at the 3-position is critical for proper spatial orientation of pharmacophoric elements within chiral kinase ATP-binding pockets. This compound is optimally deployed in medicinal chemistry programs seeking to explore seven-membered ring conformational space as an alternative to piperidine or pyrrolidine scaffolds, particularly when enhanced conformational flexibility is hypothesized to improve target engagement .

Chiral CNS Drug Discovery: Secondary Amine Building Block with Favorable BBB Penetration Potential

The N-methyl secondary amine motif of (S)-N-methylazepan-3-amine confers lipophilicity and hydrogen bonding characteristics that are favorable for blood-brain barrier (BBB) penetration compared to primary amine analogs [1]. The compound's azepane core provides a conformationally flexible scaffold for CNS-targeted GPCR ligands, ion channel modulators, and neurotransmitter transporter inhibitors. In CNS drug discovery, secondary amines typically exhibit improved brain exposure relative to primary amines due to reduced hydrogen bond donor count (HBD = 2 for this compound), supporting their selection for programs targeting neurological and psychiatric indications .

Enantioselective Synthesis of Advanced Pharmaceutical Intermediates

(S)-N-Methylazepan-3-amine functions as a versatile chiral intermediate for the preparation of more complex azepane-containing pharmaceutical candidates. The secondary amine can undergo N-alkylation, acylation, sulfonylation, or reductive amination to generate diverse libraries of enantiomerically enriched compounds [1]. The established commercial availability of this compound at 95-98% purity from multiple suppliers (Bidepharm, Leyan, AKSci) ensures reproducible access for scale-up studies and lead optimization campaigns . The (S)-configuration provides a defined stereochemical starting point for the construction of complex chiral architectures, eliminating the need for downstream chiral resolution steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Methylazepan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.